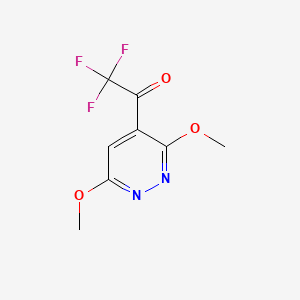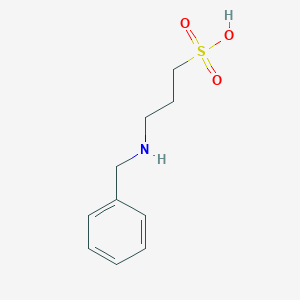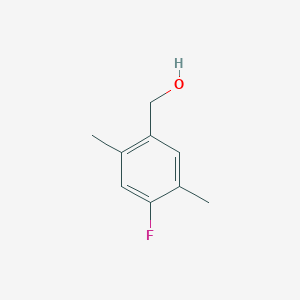
2,5-Dimethyl-4-fluorobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions and a fluorine atom at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-fluorobenzyl alcohol can be achieved through several methods:
Reduction of 2,5-Dimethyl-4-fluorobenzaldehyde: This method involves the reduction of 2,5-Dimethyl-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Grignard Reaction: Another method involves the reaction of 2,5-Dimethyl-4-fluorobenzyl chloride with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
2,5-Dimethyl-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 2,5-Dimethyl-4-fluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,5-Dimethyl-4-fluorobenzyl chloride.
Esterification: The alcohol can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in pyridine.
Esterification: Carboxylic acids or acid chlorides in the presence of sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 2,5-Dimethyl-4-fluorobenzaldehyde.
Substitution: 2,5-Dimethyl-4-fluorobenzyl chloride.
Esterification: Various esters depending on the carboxylic acid or acid chloride used.
科学研究应用
2,5-Dimethyl-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
作用机制
The mechanism of action of 2,5-Dimethyl-4-fluorobenzyl alcohol depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,5-Dimethylbenzyl alcohol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluorobenzyl alcohol: Lacks the methyl groups, which can affect its reactivity and interactions.
2,5-Dimethyl-4-chlorobenzyl alcohol:
Uniqueness
2,5-Dimethyl-4-fluorobenzyl alcohol is unique due to the presence of both methyl groups and a fluorine atom on the benzene ring. This combination of substituents can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
(4-fluoro-2,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI 键 |
ISPGSZLUJPDLNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


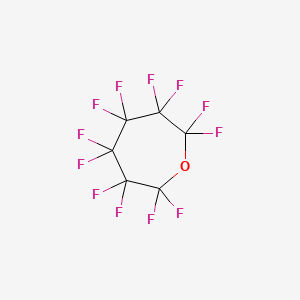
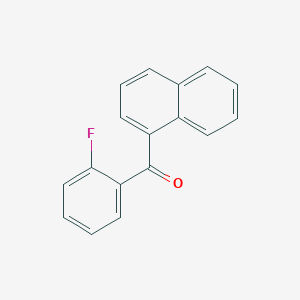
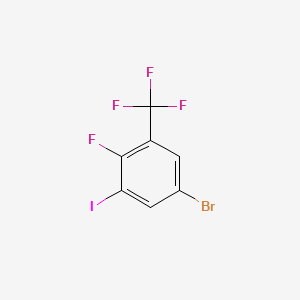
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
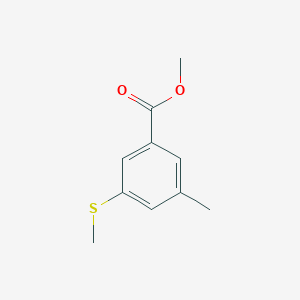
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
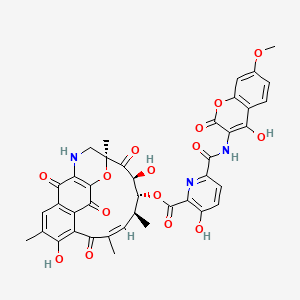
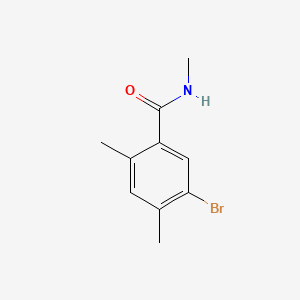
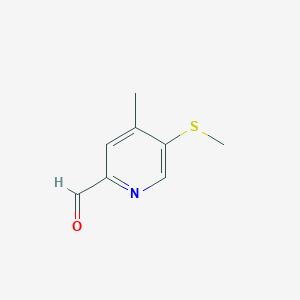
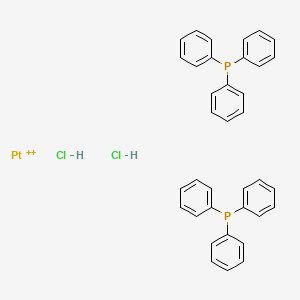
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

